5,6-Dihydrobenzoimidazo[2,1-a]isoquinoline
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Description
5,6-Dihydrobenzoimidazo[2,1-a]isoquinoline is a chemical compound with the molecular formula C15H12N2 . It has an average mass of 220.269 Da and a monoisotopic mass of 220.100052 Da .
Synthesis Analysis
The synthesis of 5,6-Dihydrobenzoimidazo[2,1-a]isoquinoline has been explored in various studies. For instance, one study highlighted the use of N-methacryloyl-2-phenylbenzoimidazoles to construct benzimidazo[2,1-a]isoquinolin-6(5H)-ones through various radical strategies . Another study reported an efficient synthesis of 6-arylbenzo[4,5]imidazo[2,1-a]isoquinolines via sequential α-arylation of carbonyl and deacylation catalyzed by CuI .Molecular Structure Analysis
The molecular structure of 5,6-Dihydrobenzoimidazo[2,1-a]isoquinoline consists of a benzene ring fused to a pyridine ring, forming benzo[c]pyridine .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,6-Dihydrobenzoimidazo[2,1-a]isoquinoline include a molecular formula of C15H12N2, an average mass of 220.269 Da, and a monoisotopic mass of 220.100052 Da .Scientific Research Applications
Synthesis and Chemical Properties
- The compound 5,6-Dihydrobenzoimidazo[2,1-a]isoquinoline is involved in the construction of benzimidazo[2,1-a]isoquinolin-6(5H)-ones, which are part of a unique class of tetracyclic N-heterocycles. These compounds have significance in various biologically active natural products, pharmaceutical compounds, and functional materials. The synthesis often involves radical strategies and has applications in catalytic systems and substrate scope (Qing‐Qing Kang et al., 2021).
- Novel functionalized dihydroimidazo[2,1-a]isoquinolines have been synthesized and characterized. These synthesized compounds are significant in the field of organic and medicinal chemistry, demonstrating the compound's versatility in chemical synthesis (Samira Arab-Salmanabadi et al., 2015).
Biological and Pharmaceutical Applications
- There is evidence of cytotoxic properties of 5,6-Dihydrobenzoimidazo[2,1-a]isoquinoline derivatives against human cancer cell lines. Certain derivatives have shown significant activity, with some undergoing clinical trials as potential antitumor agents (W. Houlihan et al., 1995).
- Studies have synthesized and tested various 2-arylimidazo[2,1-a]isoquinolines for their pregnancy terminating activity, demonstrating the compound's potential in reproductive health applications (E. Toja et al., 1984).
Advanced Material and Methodological Developments
- There have been advancements in the copper-catalyzed cascade synthesis of alkyl 6-aminobenzimidazo[2,1-a]isoquinoline-5-carboxylates, highlighting the compound's role in creating diverse poly N-heterocyclic compounds for combinatorial and medicinal chemistry (Ju-You Lu & H. Fu, 2011).
- A metal-free synthesis method has been developed for carbamoylated benzimidazo[2,1-a]isoquinolin-6(5H)-ones, showcasing an environmentally friendly approach in chemical synthesis involving 5,6-Dihydrobenzoimidazo[2,1-a]isoquinoline (Qi Liu et al., 2021).
properties
IUPAC Name |
5,6-dihydrobenzimidazolo[2,1-a]isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-2-6-12-11(5-1)9-10-17-14-8-4-3-7-13(14)16-15(12)17/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPYIROAMHNJMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=CC=CC=C3N=C2C4=CC=CC=C41 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydrobenzoimidazo[2,1-a]isoquinoline |
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